佐舒替达

描述

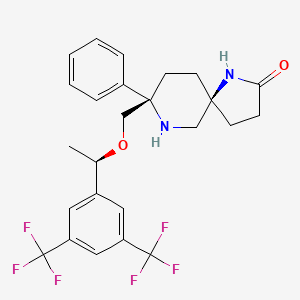

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . Other drugs with this mechanism include tariquidar and laniquidar .

Synthesis Analysis

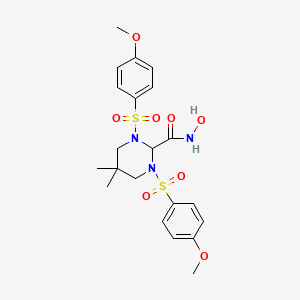

Zosuquidar has been developed as an acid-sensitive albumin-binding prodrug in a two-step synthesis using a maleimide hydrazone linker system . The first step introduces acetylbenzoic acid at the HO-group of zosuquidar, followed by derivatization with 6-maleimidocaproyl hydrazide to form the acid-sensitive hydrazone bond .

Molecular Structure Analysis

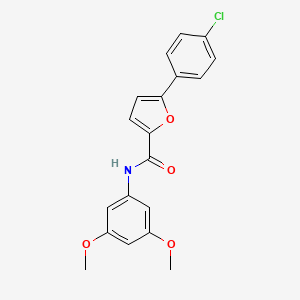

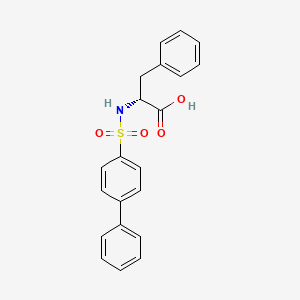

The molecular formula of Zosuquidar is C32H31F2N3O2 . Its molecular weight is 527.616 . The structure of Zosuquidar bound to the P-glycoprotein has been studied using cryo-EM .

Chemical Reactions Analysis

Zosuquidar has been shown to be suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp . It has also been found to bind rapidly and selectively to the cysteine-34 position of endogenous albumin after intravenous administration .

Physical And Chemical Properties Analysis

Zosuquidar has a molecular weight of 527.616 and a molecular formula of C32H31F2N3O2 .

科学研究应用

增强化疗疗效

佐舒替达已被研究用于对抗癌细胞的多药耐药性 (MDR) . 它作为 P-糖蛋白 (P-gp) 抑制剂发挥作用,P-gp 是一种重要的蛋白质,参与将化疗药物从癌细胞中排出,导致耐药性 . 通过抑制 P-gp,佐舒替达可以恢复癌细胞对化疗药物的敏感性,从而增强癌症治疗的疗效 .

细胞内钙测量

在生物化学研究中,佐舒替达已被用于在 P-gp 阳性细胞中进行精确的细胞内钙测量 . 钙在细胞过程中起着至关重要的作用,其测量对于了解细胞生理至关重要。 佐舒替达有助于将钙指示剂保留在细胞内,从而促进对细胞内钙水平的可靠监测 .

临床肿瘤学试验

佐舒替达已参与临床药物试验,特别是在急性髓性白血病 (AML) 的背景下。 它已与吉妥珠单抗奥佐霉素等其他药物联合使用,以评估其在老年复发或难治性 AML 患者中的安全性、耐受性和潜在疗效 .

克服化疗耐药性

肿瘤学中的一大挑战是化疗耐药性的发展。 佐舒替达在逆转化疗耐药性方面发挥的作用一直备受关注,因为它可以抑制 P-gp 的功能,P-gp 通常在耐药癌细胞中过度表达 .

药物重新定位机会

佐舒替达已被考虑用于药物重新定位,其中 FDA 批准的具有 P-gp 抑制活性的药物正在被研究用于潜在的癌症治疗 . 这种方法利用现有药物的安全特性来最大限度地减少进一步的开发问题。

对白血病细胞的影响

研究表明,佐舒替达可以影响过度表达 P-gp 的白血病细胞。 它已与其他临床药物联合使用,以提高针对这些细胞的治疗的疗效 .

在药代动力学中的作用

佐舒替达对其他药物药代动力学的影响也值得注意。 通过抑制 P-gp,它可以改变各种药物的吸收和分布,这对于设计有效的药物方案至关重要 .

作用机制

Target of Action

Zosuquidar primarily targets P-glycoproteins (P-gp) . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

Zosuquidar acts by inhibiting P-glycoproteins . This inhibition prevents P-glycoproteins from pumping out therapeutic molecules before they can reach their target, effectively making the cancer multi-drug resistant . Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

Zosuquidar affects the biochemical pathways involving intracellular calcium . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells . The development of multidrug resistance (MDR) in neoplastic cells is associated with the ability of cells to escape programmed cell death, in which dysregulation of intracellular calcium may play an important role .

Pharmacokinetics

The pharmacokinetics of Zosuquidar reveal that in the presence of Zosuquidar at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with an enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Result of Action

The inhibition of P-glycoproteins by Zosuquidar results in the cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . It also plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes .

Action Environment

The action of Zosuquidar can be influenced by environmental factors. For instance, Zosuquidar elicited a high level of nonspecific adsorption to various labware, which significantly affected the outcomes of in vitro studies . Moreover, the presence of other drugs with P-glycoprotein inhibition activities can also influence the action of Zosuquidar .

实验室实验的优点和局限性

Zosuquidar has several advantages for lab experiments. It is a potent inhibitor of Zosuquidar transporters, making it an ideal tool for studying the role of these transporters in drug resistance in cancer cells. Additionally, zosuquidar has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using zosuquidar in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. Additionally, zosuquidar has been shown to have some off-target effects, which may complicate data interpretation in some experiments.

未来方向

There are several future directions for research on zosuquidar. One area of research is the development of more potent and selective inhibitors of Zosuquidar transporters. This could lead to improved treatment outcomes for cancer patients. Another area of research is the identification of biomarkers that can predict response to zosuquidar treatment. This could help to identify patients who are most likely to benefit from this treatment. Additionally, further research is needed to understand the long-term safety and efficacy of zosuquidar, particularly in combination with other chemotherapy drugs.

安全和危害

生化分析

Biochemical Properties

Zosuquidar’s primary biochemical role involves the inhibition of P-glycoproteins . These proteins are crucial in the efflux of therapeutic molecules from cancer cells, contributing to multi-drug resistance . By inhibiting P-glycoproteins, Zosuquidar can restore sensitivity to chemotherapeutic agents .

Cellular Effects

Zosuquidar has been shown to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (Mylotarg) in primary AML blasts with active P-gp .

Molecular Mechanism

The molecular mechanism of Zosuquidar involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When cancers overexpress P-glycoproteins, they can pump out therapeutic molecules before they reach their target, effectively making the cancer multi-drug resistant . Zosuquidar inhibits P-glycoproteins, inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, Zosuquidar has been shown to have a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Metabolic Pathways

It is known that Zosuquidar inhibits P-glycoproteins, which play a crucial role in the efflux of foreign substances from cells .

Transport and Distribution

Zosuquidar’s primary mechanism of action involves the inhibition of P-glycoproteins . These proteins are trans-membrane proteins that pump foreign substances out of cells . Therefore, Zosuquidar’s distribution within cells and tissues is likely closely tied to the distribution of P-glycoproteins.

属性

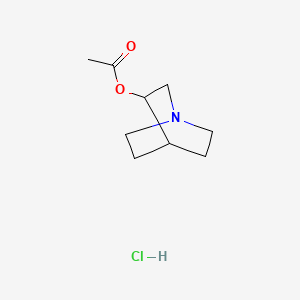

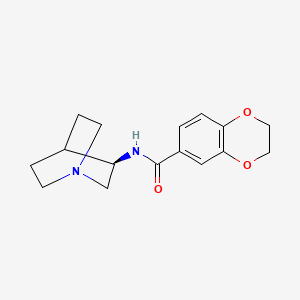

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zosuquidar involves multiple steps of organic reactions to achieve the desired compound.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-(4-methylpiperazin-1-yl)aniline", "2-(quinolin-4-ylmethoxy)phenol", "3,5-dimethoxybenzaldehyde", "2,4-dimethoxybenzaldehyde", "2,6-dimethoxybenzaldehyde", "2,4-dimethoxybenzonitrile", "4-(4-methoxyphenyl)piperidine", "1,3-dibromopropane", "potassium hydroxide", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "triethylamine", "diethyl ether", "methanol", "acetic acid", "ethyl acetate", "toluene", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)aniline from 4-(4-methoxyphenyl)piperidine and 1,3-dibromopropane via N-alkylation using potassium hydroxide as a base and toluene as a solvent.", "Step 2: Synthesis of 2-(quinolin-4-ylmethoxy)phenol from 3,5-dimethoxybenzaldehyde and 2-aminoquinoline via condensation reaction using acetic acid as a solvent.", "Step 3: Synthesis of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde and sodium borohydride via reduction reaction using methanol as a solvent.", "Step 4: Synthesis of 2,4-dimethoxybenzaldehyde from 2,6-dimethoxybenzaldehyde via oxidative cleavage using sodium periodate as an oxidizing agent and methanol as a solvent.", "Step 5: Synthesis of 4-(4-methylpiperazin-1-yl)aniline and 2-(quinolin-4-ylmethoxy)phenol from 2,4-dimethoxybenzaldehyde via condensation reaction using sodium hydride as a base and diethyl ether as a solvent.", "Step 6: Synthesis of Zosuquidar from 4-(4-methylpiperazin-1-yl)aniline, 2-(quinolin-4-ylmethoxy)phenol, and 3,4-dimethoxyphenethylamine via condensation reaction using triethylamine as a base and ethyl acetate as a solvent.", "Step 7: Purification of Zosuquidar using a combination of solvent extraction and chromatography techniques with solvents such as chloroform and hexanes." ] } | |

CAS 编号 |

167354-41-8 |

分子式 |

C32H31F2N3O2 |

分子量 |

527.6 g/mol |

IUPAC 名称 |

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol |

InChI |

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1 |

InChI 键 |

IHOVFYSQUDPMCN-AUAXPYEWSA-N |

手性 SMILES |

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47 |

SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |

规范 SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |

外观 |

Solid powder |

其他 CAS 编号 |

167354-41-8 |

Pictograms |

Irritant |

纯度 |

>98% |

同义词 |

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)